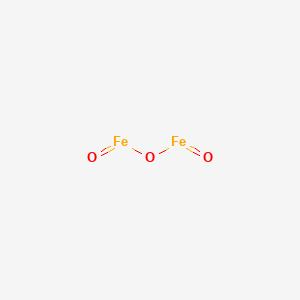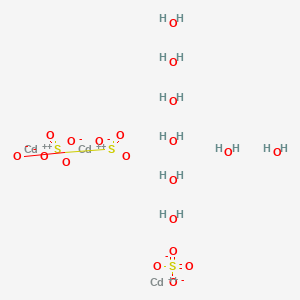
Ferric Oxide Red
描述
Ferric Oxide Red, also known as ferric oxide, is an inorganic compound with the chemical formula Fe₂O₃. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO) and iron(II,III) oxide (Fe₃O₄). This compound occurs naturally as the mineral hematite and is a major source of iron for the steel industry. It is commonly recognized by its reddish-brown color and is often referred to as rust, although rust is a more complex mixture of oxides and hydroxides .
作用机制
Target of Action
Iron(III) oxide, also known as ferric oxide or hematite, is an inorganic compound that primarily targets iron-binding proteins and enzymes in biological systems . It interacts with these targets to participate in various biochemical processes, including oxygen transport (hemoglobin), short-term oxygen storage (myoglobin), and energy generation (cytochromes) .
Mode of Action
Iron(III) oxide interacts with its targets through redox reactions. In the environment, certain bacteria couple carbon oxidation and iron reduction to obtain energy for growth . Iron(III) oxide can be reduced to iron(II), which is more soluble and mobile, allowing it to be transported to other sites . In the human body, iron from iron(III) oxide can be incorporated into heme for use in hemoglobin and myoglobin .
Biochemical Pathways
Iron(III) oxide participates in several biochemical pathways. In the environment, it plays a significant role in iron cycling, with bacteria using it as an electron acceptor in their metabolism . In the human body, iron from iron(III) oxide is used in the synthesis of heme, a component of hemoglobin and myoglobin, which are essential for oxygen transport and storage .
Pharmacokinetics
The pharmacokinetics of iron(III) oxide involves its absorption, distribution, metabolism, and excretion (ADME). Iron(III) oxide is poorly soluble in water but can dissolve in dilute acids . Once absorbed, iron is transported by transferrin to target cells, including erythroid precursor cells, where it is incorporated into hemoglobin . The metabolism of iron involves its reduction from the ferric (Fe3+) to the ferrous (Fe2+) state, which is more bioavailable . Excess iron is stored in the liver as ferritin .
Result of Action
The primary result of iron(III) oxide’s action is the provision of bioavailable iron for various biochemical processes. In the environment, the reduction of iron(III) oxide contributes to iron cycling and can impact soil and water chemistry . In the human body, iron from iron(III) oxide is essential for the synthesis of hemoglobin and myoglobin, supporting oxygen transport and storage .
Action Environment
The action of iron(III) oxide is influenced by various environmental factors. In the environment, the presence of certain bacteria can enhance the reduction of iron(III) oxide . In the human body, the bioavailability of iron from iron(III) oxide is influenced by the pH and the presence of other dietary components . Furthermore, iron(III) oxide’s action can be affected by the oxidative state of the environment, with more reducing conditions favoring the conversion of iron(III) to the more bioavailable iron(II) .
生化分析
Biochemical Properties
Iron(III) oxide nanoparticles have both magnetic behavior and semiconductor property, which lead to multifunctional biomedical applications . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by their particle size, morphology, surface, and electronic properties .
Cellular Effects
Iron(III) oxide has been found to influence cell function. For instance, iron oxide nanoparticles have been used in biomedical fields such as antibacterial, antifungal, and anticancer treatments . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Iron(III) oxide at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific impact of iron oxide nanoparticles in biomedical application is determined by their properties such as particle size, morphology, surface, agglomeration, and electronic properties .
Temporal Effects in Laboratory Settings
The effects of Iron(III) oxide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of Iron(III) oxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Iron(III) oxide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The biogeochemical cycling of iron is crucial to many environmental processes, such as ocean productivity, carbon storage, greenhouse gas emissions, and the fate of nutrients, toxic metals, and metalloids .
Transport and Distribution
Iron(III) oxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Ferric Oxide Red can be synthesized in the laboratory by electrolyzing a sodium bicarbonate solution with an iron anode. The resulting hydrated iron(III) oxide is then dehydrated at around 200°C . Another method involves the thermal decomposition of iron(III) hydroxide, which breaks down to form iron(III) oxide and water .
Industrial Production Methods: Industrially, iron(III) oxide is produced by the oxidation of iron in the presence of oxygen. This can be achieved through various methods, including the direct oxidation of iron metal or the roasting of iron ores such as hematite .
化学反应分析
Types of Reactions: Ferric Oxide Red undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to iron metal using reducing agents such as carbon monoxide or hydrogen. For example, in the carbothermal reduction process: [ \text{Fe}_2\text{O}_3 + 3\text{CO} \rightarrow 2\text{Fe} + 3\text{CO}_2 ]
Oxidation: this compound can be further oxidized to form iron(III) hydroxide in the presence of water and oxygen.
Thermite Reaction: this compound reacts with aluminum in an exothermic reaction to produce iron and aluminum oxide: [ \text{Fe}_2\text{O}_3 + 2\text{Al} \rightarrow 2\text{Fe} + \text{Al}_2\text{O}_3 ]
Common Reagents and Conditions: Common reagents used in reactions with iron(III) oxide include carbon monoxide, hydrogen, and aluminum. These reactions typically occur at high temperatures, often several hundred degrees Celsius .
Major Products: The major products formed from these reactions include iron metal, carbon dioxide, and aluminum oxide .
科学研究应用
Ferric Oxide Red has a wide range of applications in scientific research, including:
Biology and Medicine: Employed as a contrast agent in magnetic resonance imaging (MRI) and in drug delivery systems.
Industry: Utilized in the production of iron and steel, as well as in pigments for paints and coatings.
Environmental Remediation: Applied in the removal of contaminants from water and soil through adsorption and catalytic degradation processes.
相似化合物的比较
属性
IUPAC Name |
oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIPFZHSYJVQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O3 | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Iron(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |
| Record name | Umber | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Umber | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.25 g/cu cm, 5.24 g/cm³ | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mm Hg (approximate) | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although systemically applied nanoparticles are quickly taken up by phagocytic cells, mainly macrophages, the interactions between engineered nanoparticles and macrophages are still not well defined. ...Therefore ... the uptake of diagnostically used carboxydextran-coated superparamagnetic iron oxide nanoparticles of 60 nm (SPIO) and 20 nm (USPIO) by human macrophages /was analyzed/. By pharmacological and in vitro knockdown approaches, the principal uptake mechanism for both particles was identified as clathrin-mediated, scavenger receptor A-dependent endocytosis... /Iron oxide nanoparticles/, ... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances. | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |
CAS No. |
12134-66-6, 1309-37-1, 12713-03-0 | |
| Record name | Maghemite (Fe2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umber | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Umber | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maghemite (Fe2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1539 °C, 1565 °C | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















